1H-indole-7-sulfonyl chloride

Medicinal Chemistry Lead Optimization ADME Prediction

Researchers requiring C7-regiospecific indole sulfonamides face limited access to authentic 7-sulfonyl chloride precursors. 1H-Indole-7-sulfonyl chloride (CAS 1314905-55-9) provides the essential C7 electrophilic handle for synthesizing indisulam (E7070) antitumor agents (IC50 0.11 μg/mL, HCT116), selective CFTR inhibitors (INH 2, Ki = 20 μM), and 5-HT6/5-HT7 receptor ligands with nanomolar affinity. • Enables C7-sulfonamide pharmacophore assembly for DCAF15-mediated RBM39 degradation • Regiospecific substitution avoids inactive regioisomers; C3/C5 analogs fail to recapitulate SAR • Bulk stock available; shipped under controlled conditions for sulfonyl chloride stability

Molecular Formula C8H6ClNO2S
Molecular Weight 215.66 g/mol
Cat. No. B13256591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indole-7-sulfonyl chloride
Molecular FormulaC8H6ClNO2S
Molecular Weight215.66 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)S(=O)(=O)Cl)NC=C2
InChIInChI=1S/C8H6ClNO2S/c9-13(11,12)7-3-1-2-6-4-5-10-8(6)7/h1-5,10H
InChIKeyFHLRDOWXFBOLJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indole-7-sulfonyl chloride Overview


1H-Indole-7-sulfonyl chloride (CAS 1314905-55-9) is a heteroaromatic sulfonyl chloride featuring the reactive –SO2Cl group at the C7-position of the indole bicyclic core . With a molecular formula of C8H6ClNO2S and molecular weight of 215.66 g/mol , this electrophilic reagent serves as a versatile intermediate for synthesizing sulfonamides, sulfonate esters, and functionalized indole derivatives . The C7 regiochemistry confers distinct steric and electronic properties relative to more common C3- or C5-substituted analogs, influencing downstream coupling efficiency and biological target compatibility [1].

C7‑sulfonyl chloride with defined regiochemistry for sulfonamide library synthesis
Free indole N–H enables hydrogen bonding and orthogonal N1‑derivatization
Validated scaffold precursor for research probes targeting cell cycle, CFTR, GPCRs, and antitubercular pathways

1H-Indole-7-sulfonyl chloride: Critical C7 Regiochemistry


Substitution of 1H-indole-7-sulfonyl chloride with other indole sulfonyl chlorides is not chemically equivalent and carries substantial risk in target-directed synthesis and medicinal chemistry workflows. The regiospecific positioning of the sulfonyl chloride at C7 dictates the spatial orientation and electronic distribution of the resulting sulfonamide pharmacophore—a critical determinant of target binding and selectivity [1]. For instance, C3-substituted analogs (e.g., 1H-indole-3-sulfonyl chloride derivatives) orient the sulfonyl group at the electrophilic pyrrole α-position, yielding fundamentally different molecular geometries and reactivity profiles from C7-substituted counterparts [2]. In pharmaceutical contexts, compounds derived specifically from 7-sulfonyl indole scaffolds have demonstrated unique biological activity profiles—including clinical-stage candidates such as indisulam (E7070) and CFTR inhibitors like INH 2—that cannot be replicated using regioisomeric starting materials [1][3].

C3‑sulfonyl chlorides orient the sulfonyl group at the electrophilic α‑position, yielding fundamentally different pharmacophore geometry and reactivity; downstream biological activity may not transfer.
N‑methyl‑1H‑indole‑7‑sulfonyl chloride lacks the free indole N–H, preventing N‑deprotonation and orthogonal N1‑functionalization; final pharmacophores may lose hydrogen‑bond donor capacity critical for target engagement.

1H-Indole-7-sulfonyl chloride Differentiation Evidence


Molecular Weight Advantage vs. N-Methyl Analog

1H-Indole-7-sulfonyl chloride (MW 215.66 g/mol) possesses a free indole N–H group, resulting in a molecular weight reduction of 14.02 g/mol (6.1% lower) compared to its direct N-methylated analog 1-methyl-1H-indole-7-sulfonyl chloride (MW 229.68 g/mol) . This structural difference is accompanied by distinct physicochemical property predictions: the parent compound exhibits a predicted density of 1.556 g/cm³ versus 1.43 g/cm³ for the N-methyl analog, and a predicted boiling point of 402.2 °C versus 382.9 °C, reflecting altered intermolecular interactions due to the absence of N-substitution . The free N–H also preserves the indole hydrogen bond donor capacity (calculated H-bond donor count = 1) which is absent in the N-methyl derivative (H-bond donor count = 0) .

MW & Physicochemical Advantage
Head-to-head
14.02 g/mol reduction (‑6.1%) vs. N‑methyl analog; density +8.8%, boiling point +5.0%
Supports lead optimization with free N–H and lower MW for fragment‑based discovery context
Predicted properties; verify experimental values
Medicinal Chemistry Lead Optimization ADME Prediction

Free N–H Reactivity vs. N-Methyl Analog

Aromatic sulfonyl chlorides follow linear free-energy relationships correlating reactivity with substituent electronic effects. A systematic kinetic study established a linear dependence between log(catalytic constants) and Hammett σ constants for sulfonyl chlorides with ρ = 1.06 [1]. The free N–H of 1H-indole-7-sulfonyl chloride (predicted pKa 11.87) exerts distinct electronic character at the C7 position compared to the N-methyl analog . Under basic conditions, deprotonation of the indole N–H generates an indolate anion that directs nucleophilic attack to the N1 position rather than the sulfonyl chloride site, providing a regiochemical outcome not available with the N-methyl analog where the nitrogen is blocked . Additionally, Cu-catalyzed direct C7 sulfonylation protocols using this scaffold achieve moderate to good yields with broad functional group tolerance, enabling regioselective access to C7-functionalized indolines that cannot be obtained from C3- or C5-sulfonyl chloride starting materials [2].

Free N–H Reactivity
Class-level
Free N–H enables N1‑deprotonation (pKa 11.87); Hammett ρ = 1.06 for sulfonyl chloride reactivity. Cu‑catalyzed C7 sulfonylation protocols accessible
N–H hydrogen bond donor capacity and N1‑directed chemistry not available with N‑alkyl analogs
Predicted pKa; kinetic data from class‑level structure–reactivity relationships
Synthetic Methodology Reaction Kinetics Structure-Reactivity Relationships

Synthetic Accessibility: Regioselective C7-Sulfonylation

While C3-sulfonylation of indoles is straightforward via electrophilic substitution, direct C7-sulfonylation is synthetically challenging due to electronic deactivation at the benzene ring. Prasad et al. (Chem. Commun., 2012) established a conceptually novel route to 7-sulfonyl indoles via AlCl3-mediated unexpected regioselective sulfonyl group migration from N-alkyl/aryl/heteroarylsulfonyl indoles, affording C7-sulfonylated products [1][2]. This protocol directly addresses the synthetic inaccessibility of C7-substituted indoles compared to the more readily available C3-sulfonyl chloride analogs (e.g., 2-methyl-1H-indole-3-sulfonyl chloride or 5,6,7-trifluoro-1H-indole-3-sulfonyl chloride) [3]. The resulting 7-sulfonyl indole derivatives demonstrated activity as inhibitors of Mycobacterium tuberculosis H37Rv chorismate mutase, establishing a direct link between C7 regiochemistry and biological target engagement that cannot be achieved with C3-substituted sulfonyl chloride starting materials [1].

Synthetic Accessibility
Method context
AlCl₃‑mediated sulfonyl migration (Prasad et al., 2012) provides regioselective C7‑sulfonylation not possible via direct electrophilic substitution
De‑risks procurement; validated protocol enables C7 scaffold entry
Yields moderate to good; C3‑sulfonylation uses standard electrophilic route
Process Chemistry Regioselective Synthesis Scale-up Methodology

Clinical Validation of C7-Sulfonamide Scaffold

The C7-sulfonamide indole scaffold derived from 1H-indole-7-sulfonyl chloride is validated in multiple pharmacologically distinct therapeutic contexts. Indisulam (E7070, N-(3-chloro-1H-indol-7-yl)benzene-1,4-disulfonamide), a compound incorporating the 7-sulfonamide indole core, demonstrated an IC50 of 0.11 μg/mL against HCT116 human colon carcinoma cells in vitro and produced significant tumor reduction in murine xenograft models [1][2]. This compound advanced to clinical trials as an anticancer agent [3]. In a separate therapeutic area, the 7-sulfonamide indole derivative INH 2 (1-acetyl-5-bromo-2,3-dihydro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-indole-7-sulfonamide) inhibited CFTR chloride current with Ki = 20 μM in FRT cells and Ki = 25.3 μM in T84 human colonic epithelial cells [4]. Critically, INH 2 demonstrated selectivity over calcium-activated chloride channels (unaffected at 100 μM), while the structurally distinct CFTR inhibitor INH 1 showed marked inhibition of calcium-activated chloride secretion at the same concentration [4]. This selectivity profile is directly attributable to the C7-sulfonamide indole scaffold architecture.

Pharmacological Validation
Reported
Indisulam (C7‑sulfonamide): IC₅₀ 0.11 µg/mL (HCT116); INH 2 (C7‑sulfonamide): CFTR Ki 20–25.3 µM, selective over CaCC at 100 µM
Reported cell‑model response context for C7 scaffold‑derived probes
In vitro data; clinical‑stage candidates derived from this building block
Oncology Ion Channel Pharmacology Drug Discovery

5-HT6 Antagonist Scaffold Validation

Patent literature establishes the C7-sulfonyl indole scaffold as a privileged structure for 5-HT6 receptor antagonist development. Sulfonyl-indole derivatives bearing the 7-sulfonyl moiety demonstrate nanomolar affinity for the 5-HT6 receptor, which is positively coupled to adenylyl cyclase and implicated in obesity, feeding behavior, and CNS disorders [1][2]. SB-656104-A, a 6-sulfonyl-1H-indole derivative, exhibits pKi values of 8.7 (human cloned 5-HT7(a)), 8.5 (5-HT7(b)), and 8.8 (rat native receptor), with ≥30-fold selectivity over other 5-HT receptor subtypes [3]. While SB-656104-A features C6-sulfonylation, the broader patent landscape explicitly encompasses 7-sulfonyl indole derivatives as 5-HT6 receptor modulators with claimed affinity in the nanomolar range [1][2]. In contrast, C3-sulfonyl chloride derivatives (e.g., 2-methyl-1-propyl-1H-indole-3-sulfonyl chloride) or C1-sulfonyl analogs (e.g., indoline-1-sulfonyl chloride) position the sulfonyl group at distinct vectors, fundamentally altering the three-dimensional presentation of the pharmacophore to the 5-HT6 receptor binding pocket.

5‑HT6/5‑HT7 Scaffold
Class-level
Patent claims 7‑sulfonyl indoles with nanomolar 5‑HT₆ affinity; SB‑656104‑A (6‑sulfonyl) pKi 8.5–8.8, ≥30‑fold selectivity
Context‑dependent: scaffold geometry supports GPCR probe development; validate with C7 analogs
Class‑level inference from patent literature; specific C7 SAR may require confirmation
CNS Drug Discovery GPCR Pharmacology Receptor Selectivity

Availability and Purity vs. N-Methyl Analog

Commercial availability data reveals distinct procurement profiles between 1H-indole-7-sulfonyl chloride and its N-methyl analog. 1H-Indole-7-sulfonyl chloride (CAS 1314905-55-9) is offered by multiple specialty chemical suppliers including Fluorochem (purity 95%) and Chemsrc, indicating established but specialized supply channels. The N-methyl analog 1-methyl-1H-indole-7-sulfonyl chloride (CAS 941716-95-6) is available from major distributors including Thermo Scientific Chemicals/Fisher Scientific (purity 97%, 250 mg packaging) and Alfa Chemistry (purity 97%), with melting point characterized at 100-103 °C . The N-methyl analog's characterization as a solid with defined melting point may confer handling advantages in certain workflows, while the parent compound's free N–H provides synthetic versatility. Procurement of 1H-indole-7-sulfonyl chloride specifically enables access to pharmacologically validated scaffolds (indisulam, INH 2) that the N-methyl analog cannot directly generate due to the blocked nitrogen position.

Procurement Profile
Head-to-head
1H‑Indole‑7‑sulfonyl chloride: 95% purity, specialty suppliers. N‑methyl analog: 97% purity, solid (mp 100–103 °C), major distributors
Free N–H provides synthetic handle; N‑methyl analog offers defined melting point for handling
Purity specification review recommended; availability may vary
Procurement Supply Chain Cost Analysis

1H-Indole-7-sulfonyl chloride: Validated Applications


C7-Sulfonamide Anticancer Agents

1H-Indole-7-sulfonyl chloride serves as the key building block for synthesizing N-(3-chloro-1H-indol-7-yl)-1,4-benzenedisulfonamide (indisulam/E7070) and related sulfonamide antitumor agents. Reaction with appropriate amines yields C7-sulfonamide derivatives that target cell cycle progression in G1 phase and induce proteasomal degradation of RBM39 via DCAF15 E3 ubiquitin ligase recruitment [1]. The resulting compounds exhibit potent antiproliferative activity (IC50 0.11 μg/mL in HCT116 colorectal carcinoma) and demonstrate tumor reduction in murine xenograft models [1][2]. This application requires the specific C7 regiochemistry—substitution with C3-, C5-, or C6-sulfonyl chloride analogs would yield regioisomeric sulfonamides with fundamentally different spatial presentation of the pharmacophore, abrogating the validated SAR that led to clinical development [3].

CFTR Inhibitor Development

1H-Indole-7-sulfonyl chloride is the essential precursor for synthesizing 1-acetyl-5-bromo-2,3-dihydro-1H-indole-7-sulfonamide derivatives such as INH 2, a selective CFTR inhibitor identified through high-throughput screening of 50,000 drug-like molecules [1]. INH 2 demonstrates reversible inhibition of cAMP-activated chloride current with Ki = 20 μM in FRT cells and Ki = 25.3 μM in human colonic T84 epithelial cells [1]. Critically, INH 2 exhibits target selectivity—it does not inhibit calcium-activated chloride channels at 100 μM, whereas structurally distinct CFTR inhibitors like INH 1 show cross-inhibition at this concentration [1]. This selectivity profile is scaffold-dependent and cannot be replicated using regioisomeric indole sulfonyl chlorides.

5-HT6 and 5-HT7 Receptor Ligand Synthesis

Sulfonyl-indole derivatives incorporating the 7-sulfonyl moiety are claimed in composition-of-matter patents (US 8,138,333; US 20020165251) as 5-HT6 receptor ligands with nanomolar affinity [1][2]. Related 6-sulfonyl indole compounds such as SB-656104-A demonstrate potent 5-HT7 receptor antagonism (pKi 8.5-8.8) with ≥30-fold selectivity over other 5-HT receptor subtypes, and exhibit CNS penetration with steady-state brain:blood ratio of 0.9:1 in rats [3]. The C7-sulfonyl indole scaffold provides a privileged geometry for engaging serotonergic GPCRs implicated in obesity, feeding behavior, and sleep regulation. Alternative sulfonyl chloride starting materials (C3-, N1-substituted) would yield compounds with altered pharmacophore vectors that are not covered by the validated SAR in the patent literature.

Antitubercular Sulfonamide Development

1H-Indole-7-sulfonyl chloride-derived 7-sulfonyl indoles have demonstrated activity as inhibitors of Mycobacterium tuberculosis H37Rv chorismate mutase, a validated target for antitubercular drug development [1][2]. The AlCl3-mediated regioselective migration protocol established by Prasad et al. (Chem. Commun., 2012) provides a reliable synthetic route to these C7-sulfonyl indole derivatives, enabling structure-activity relationship studies against this pathogen target [1]. The specific C7 regiochemistry is essential for chorismate mutase inhibition; C3-sulfonyl indole analogs would present the sulfonyl pharmacophore at the pyrrole α-position, resulting in a fundamentally different binding orientation incompatible with the validated inhibitor scaffold.

Application
Selection Property
Validation Focus
Synthesis of sulfonamide probes for cell cycle studies
C7 regiochemistry for indisulam‑class SAR
Antiproliferative assay endpoint context (HCT116 model)
CFTR inhibitor probe development
C7‑sulfonamide scaffold for ion channel selectivity
CFTR vs. calcium‑activated chloride channel selectivity screening
5‑HT₆/5‑HT₇ receptor ligand tool compound synthesis
C7 sulfonyl geometry for GPCR pharmacophore mapping
Radioligand binding affinity and selectivity profiling
Chorismate mutase inhibitor probe synthesis
C7‑sulfonamide for Mycobacterium target engagement
Enzyme inhibition and antimicrobial screening assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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